![molecular formula C18H17N3O3 B2698380 N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 1024372-12-0](/img/structure/B2698380.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide
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Overview
Description
“N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide” is a complex organic compound. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also contains a nitrophenyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include determining its melting point, and analyzing its NMR, UV, IR, and mass spectral data .Scientific Research Applications
Anti-Inflammatory Activity
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide: shares structural features with nonsteroidal anti-inflammatory drugs (NSAIDs). Its potential anti-inflammatory effects stem from inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis. By blocking arachidonate binding, this compound may alleviate pain and inflammation .
Antiviral Properties
Emerging evidence suggests that N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide could exhibit antiviral activity. In combination with other drugs, it has been effective in treating patients hospitalized for influenza A (H3N2) infection. Ongoing trials also explore its potential in reducing severe respiratory mortality associated with COVID-19 .
Neuromodulation and Behavior
Tryptamine, a natural derivative of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide , plays a fundamental role in the central nervous system. It regulates processes such as sleep, cognition, memory, and temperature. Combining tryptamine with the anti-inflammatory properties of this compound could yield interesting hybrid molecules with multifaceted effects .
Plant Hormone Analog
Indole derivatives, including tryptamine, are essential in plants. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan. Investigating the effects of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide on plant growth and development could reveal novel insights into its role as an IAA analog .
Mechanism of Action
Target of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed biological effects .
Biochemical Pathways
Based on the known biological activities of indole derivatives, it can be speculated that the compound may influence a variety of pathways related to inflammation, viral replication, cancer progression, and other processes .
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that the compound likely exerts a variety of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, and cancer progression .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(11-13-5-7-15(8-6-13)21(23)24)19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,20H,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDMYMKUAGGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide |
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